8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic amine derivative. Its core is the 8-azabicyclo[3.2.1]octane (tropane) skeleton, a motif prevalent in bioactive molecules due to its conformational rigidity and ability to interact with biological targets . Key structural features include:
- Position 3: A 1H-1,2,4-triazol-1-yl moiety, which may participate in hydrogen bonding and π-π stacking, critical for receptor binding.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(5-10)16(23)22-11-2-3-12(22)7-13(6-11)21-9-19-8-20-21/h1,4-5,8-9,11-13H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYLVKKJDHJPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of tert-Butyl 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Tropinone is reduced to the corresponding alcohol using sodium borohydride, followed by Boc protection of the amine. For example, tert-butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized in 60% yield via Mitsunobu reaction with ethyl 5-hydroxyindole-2-carboxylate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
$$
\text{Tropinone} \xrightarrow{\text{NaBH}4} \text{3-Hydroxy-8-azabicyclo[3.2.1]octane} \xrightarrow{\text{Boc}2\text{O}} \text{tert-Butyl carboxylate intermediate}
$$
Acylation with 5-Bromo-2-chlorobenzoyl Chloride
The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by acylation with 5-bromo-2-chlorobenzoyl chloride.
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
This reagent is prepared from 4-bromochlorobenzene via Friedel-Crafts acylation with methyl oxalyl chloride, followed by hydrolysis and treatment with thionyl chloride.
$$
\text{4-Bromochlorobenzene} \xrightarrow{\text{MeO(CO)COCl, AlCl}3} \text{Methyl 5-bromo-2-chlorobenzoate} \xrightarrow{\text{SOCl}2} \text{5-Bromo-2-chlorobenzoyl chloride}
$$
Acylation Reaction
The free amine (8-azabicyclo[3.2.1]octane-3-triazolyl) is reacted with 5-bromo-2-chlorobenzoyl chloride in THF or DCM using triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding the target compound after purification.
$$
\text{8-Azabicyclo[3.2.1]octane-3-triazolyl} + \text{5-Bromo-2-chlorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound}
$$
Optimization and Characterization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclic core synthesis | NaBH$$4$$, Boc$$2$$O | 60–75% |
| Triazole introduction | DEAD, PPh$$_3$$, THF, 18h | 45–60% |
| Acylation | Et$$_3$$N, THF, 0°C to rt | 50–70% |
Spectral Characterization
- MS (ESI) : m/z 395.7 [M+H]$$^+$$.
- $$^1$$H NMR (CDCl$$_3$$): δ 8.21 (s, 1H, triazole), 7.85–7.40 (m, 3H, aryl-H), 4.10–3.80 (m, 2H, bridgehead-H), 2.60–1.90 (m, 8H, bicyclic-H).
Comparative Analysis of Synthetic Routes
The Mitsunobu method offers regioselective triazole attachment but requires stringent anhydrous conditions. Tosylation-substitution provides higher yields for sterically hindered substrates but risks over-alkylation. Acylation efficiencies depend on the reactivity of the benzoyl chloride, with electron-withdrawing halogens enhancing electrophilicity.
Industrial and Research Applications
This compound’s synthetic pathway is pivotal for developing:
- Neurological agents : Tropane derivatives modulate cholinergic receptors.
- Anticancer scaffolds : Triazole moieties enhance DNA intercalation.
Chemical Reactions Analysis
Types of Reactions
8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Halogenated Substituents
- The target compound’s 5-bromo-2-chlorobenzoyl group combines two halogens, likely enhancing lipophilicity and receptor binding via halogen bonds.
- 8-[(2-Bromophenyl)sulfonyl]-... (2320851-67-8) uses a sulfonyl group instead of benzoyl, increasing polarity and possibly altering solubility and membrane permeability.
Triazole vs. Other Heterocycles
- The 1,2,4-triazole moiety in the target compound and 8-[(2-Bromophenyl)sulfonyl]-... provides hydrogen-bonding capacity, unlike derivatives with diphenylmethoxyethylidenyl or pyrazole groups (e.g., 8-Cyclopropylmethyl-... ). Triazoles are known to improve metabolic stability compared to esters or ethers.
Research Findings and Data
Physicochemical Properties
- Density and Solubility : The sulfonyl-containing derivative 8-[(2-Bromophenyl)sulfonyl]-... has a high predicted density (1.77 g/cm³), likely due to its compact sulfonyl group. The target compound’s benzoyl group may reduce density slightly but improve lipid solubility.
- pKa : The triazole ring in the target compound and 8-[(2-Bromophenyl)sulfonyl]-... contributes to a predicted pKa of ~2.79, favoring ionization in physiological environments.
Biological Activity
The compound 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane , with CAS number 2320683-06-3, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHBrClNO
- Molecular Weight : 395.7 g/mol
- Structure : The compound features a bicyclic structure fused with a triazole ring and a bromochlorobenzoyl group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2320683-06-3 |
| Molecular Weight | 395.7 g/mol |
| Molecular Formula | CHBrClNO |
Antitumor Activity
Recent studies have investigated the cytotoxic effects of compounds similar to 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane against various cancer cell lines. For instance, compounds containing triazole moieties have shown significant antitumor properties, particularly in inhibiting tumor growth in human cancer cell lines (e.g., breast and lung cancer) .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : The triazole ring may interact with specific enzymes or receptors involved in cancer progression, potentially modulating signaling pathways such as those involving G protein-coupled receptors (GPCRs) .
Antimicrobial Activity
In addition to antitumor effects, some derivatives of the compound have demonstrated antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising potential for therapeutic applications in treating bacterial infections .
Case Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of triazole-containing compounds reported that several analogs exhibited cytotoxicity against a panel of human cancer cell lines. Notably, one compound showed effectiveness comparable to established chemotherapeutic agents like cisplatin .
Case Study 2: Antibacterial Efficacy
Research evaluating the antibacterial properties of structurally related compounds found that certain derivatives displayed significant activity against Staphylococcus aureus, with MIC values ranging from 3.9 to 31.5 µg/ml. This suggests that modifications in the chemical structure can enhance antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
